molecular formula C5H7BrF2O2 B180389 Ethyl 3-bromo-2,2-difluoropropanoate CAS No. 111773-24-1

Ethyl 3-bromo-2,2-difluoropropanoate

Cat. No.: B180389
CAS No.: 111773-24-1
M. Wt: 217.01 g/mol
InChI Key: PLIFTLNQZPFIPS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,2-difluoropropanoate is a chemical compound with the molecular formula C5H7BrF2O2 . It is used in various industrial and scientific research .


Synthesis Analysis

This compound can be synthesized from 2,2,3,3-TETRAFLUOROOXETANE and Diethyl ether . Another synthesis route involves a cyclization reaction of N-allyl-N’-benzylideneacetohydrazide and ethyl 2-bromo-2,2-difluoroacetate .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, and 2 oxygen atoms . The average molecular weight is 217.01 Da .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the synthesis of 3-(1-acetyl-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-2,2-difluoropropanoate . It is also used in the preparation of other chemical compounds .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 157.6±35.0 °C and a predicted density of 1.564±0.06 g/cm3 . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Ethyl Trifluoropropanoates : Molines and Wakselman (1987) demonstrated the synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative, which involves a common intermediate ethyl 3-chloro (or 3-bromo)-3,3-difluoropropanoate obtained by oxidation of the corresponding acetals resulting from radical addition to ethyl vinyl ether (Molines & Wakselman, 1987).

  • Synthesis of 2,2-Difluoro-2H-chromenes : Ou, Jiang, and Liu (2013) synthesized a series of 2,2-difluoro-2H-chromenes using ethyl 3-bromo-3,3-difluoropropionate with salicylaldehyde derivatives under basic conditions. They proposed a plausible reaction mechanism based on their experimental results (Ou, Jiang, & Liu, 2013).

  • Palladium/Copper-cocatalyzed Cross-Coupling : Peng, Qing, and colleagues (2000) explored the use of ethyl 3-bromo-3,3-difluoropropionate in palladium(0)/copper(I)-cocatalyzed cross-coupling with aryl (alkenyl) halides, offering an efficient way to synthesize β-fluoro-α,β-unsaturated esters (Peng et al., 2000).

  • Visible-Light-Driven Direct 2,2-Difluoroacetylation : Furukawa, Hayashi, and others (2020) reported the visible-light-driven direct 2,2-difluoroacetylation of alkenes using ethyl 2-bromo-2,2-difluoroacetate, highlighting the potential for photochemical reactions in organic synthesis (Furukawa et al., 2020).

  • Copper-Catalyzed N-Formylation of Amines : Li, Zhang, and colleagues (2018) utilized ethyl bromodifluoroacetate in copper-catalyzed N-formylation of amines, demonstrating its utility in amide bond formation (Li, Zhang, Chen, & Zhang, 2018).

  • Synthesis of Peptidyl Difluoro-Aminopropionate : Angelastro, Bey, and their team (1992) prepared ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a potential proteinase inhibitor, by a Reformatsky reaction of ethyl bromodifluoroacetate, demonstrating its application in peptide synthesis (Angelastro, Bey, Mehdi, & Peet, 1992).

  • Synthesis of Difluoropiperidines and Phosphodiesterase Inhibitor : Giacoboni, Clausen, and Marigo (2016) developed a novel methodology for synthesizing 3,3-difluoropiperidines using ethyl 2-bromo-2,2-difluoroacetate, leading to the creation of a potent phosphodiesterase 2A inhibitor (Giacoboni, Clausen, & Marigo, 2016).

Safety and Hazards

Ethyl 3-bromo-2,2-difluoropropanoate is classified as a flammable liquid (Category 3), and it is toxic if swallowed (Acute toxicity, Oral - Category 3). It causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

Mechanism of Action

Properties

IUPAC Name

ethyl 3-bromo-2,2-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2O2/c1-2-10-4(9)5(7,8)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIFTLNQZPFIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553905
Record name Ethyl 3-bromo-2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111773-24-1
Record name Ethyl 3-bromo-2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-2,2-difluoropropionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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